9H-fluorene-3-carbaldehyde oxime

Catalog No.
S3245454
CAS No.
909236-15-3
M.F
C14H11NO
M. Wt
209.248
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-fluorene-3-carbaldehyde oxime

CAS Number

909236-15-3

Product Name

9H-fluorene-3-carbaldehyde oxime

IUPAC Name

(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine

Molecular Formula

C14H11NO

Molecular Weight

209.248

InChI

InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+

InChI Key

UAWVRUIQVKFGPA-OQLLNIDSSA-N

SMILES

C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31

Solubility

not available

Fluorescent Probe for Recognition of Hypochlorite Ions

Specific Scientific Field: Chemical Biology, Biochemistry

Summary of the Application: The fluorene-based fluorescent probe (FHBP) is used for the sensitive and selective determination of hypochlorite ions (ClO−), which are reactive oxygen species (ROS) in organisms .

Methods of Application or Experimental Procedures: The probe FHBP was designed and synthesized by reacting the precursor with 9H-fluorene-2-carbaldehyde as fluorophore moiety in ethanol at room temperature (20–25 °C) with a quantitative yield .

Results or Outcomes: The detection limit for ClO− could be quantitatively determined by the probe to be 8.2×10−7 M. The binding constant of the probe FHBP with ClO− was computed as 9.75×10^3 M−1. The response time of FHBP was appointed to be 30 s, indicating a rapid reaction with ClO− .

Csp3–H Functionalization of 9H-fluorene

Specific Scientific Field: Organic Chemistry, Catalysis

Summary of the Application: A strategic approach for Csp3–H functionalization of 9H-fluorene was developed using a single SNS ligand derived nickel complex .

Methods of Application or Experimental Procedures: The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .

Results or Outcomes: To expand the synthetic utility, an antimalarial drug analogue, benflumetol, was synthesized, and various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters were demonstrated .

Nickel-Catalyzed sp3 C–H Alkylation

Summary of the Application: A nickel-catalyzed sp3 C–H alkylation protocol of 9H-fluorene was developed using cheap and abundant alcohols as the source of alkyl groups .

Methods of Application or Experimental Procedures: The developed method spans a host of primary, secondary, aliphatic and alicyclic alcohols as the alkylation partner and exhibits chemoselectivity during alkylation .

Results or Outcomes: The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .

Synthesis of Functionalized 9-Substituted Fluorene Derivatives

Specific Scientific Field: Organic Chemistry, Synthetic Chemistry

Summary of the Application: A boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .

Methods of Application or Experimental Procedures: The reaction was carried out in the presence of N-bromosuccinimide which affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .

Results or Outcomes: The structures of representative compounds were established by single-crystal XRD analysis .

Highly Efficient Synthesis of 9-Fluorenones

Summary of the Application: .

Methods of Application or Experimental Procedures: The reaction was carried out under ambient conditions in the presence of KOH in THF .

Results or Outcomes: The reaction resulted in 9-fluorenones substituted with nitro, halogen, or alkyl groups .

Acceptorless Dehydrogenation and Borrowing Hydrogen Approach

Summary of the Application: A strategic approach for Csp3–H functionalization of 9H-fluorene was developed using an acceptorless dehydrogenation and borrowing hydrogen approach .

Synthesis of Functionalized 9-Substituted Fluorene Derivatives

Summary of the Application: A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .

Methods of Application or Experimental Procedures: The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .

9H-fluorene-3-carbaldehyde oxime is a chemical compound with the molecular formula C14H11NOC_{14}H_{11}NO. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to a fluorene structure, specifically at the 3-position of the fluorene ring. This compound exhibits interesting chemical properties due to the oxime moiety, which can participate in various

  • Formation of Imines: The oxime can be converted back to the corresponding aldehyde through hydrolysis or can react with various nucleophiles to form imines .
  • Beckmann Rearrangement: This reaction can convert oximes into amides, which is particularly useful for synthesizing nitrogen-containing compounds .
  • Nucleophilic Addition: The compound can undergo nucleophilic additions, especially involving metal-catalyzed processes, where the oxime acts as a nucleophile .

Research indicates that compounds containing oxime functionalities, including 9H-fluorene-3-carbaldehyde oxime, exhibit a range of biological activities. They have been studied for their potential anticancer and anti-inflammatory properties. Specifically, oximes can interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis . Furthermore, studies have shown that certain derivatives of oximes can inhibit key kinases involved in cancer progression .

The synthesis of 9H-fluorene-3-carbaldehyde oxime typically involves the reaction of 9H-fluorene-3-carbaldehyde with hydroxylamine. The general procedure includes:

  • Preparation of Hydroxylamine: Hydroxylamine hydrochloride is often used as a reagent.
  • Reaction Conditions: The reaction is performed in an appropriate solvent (such as ethanol or methanol) under reflux conditions.
  • Purification: After completion, the product is purified through recrystallization or chromatography to yield pure 9H-fluorene-3-carbaldehyde oxime .

9H-fluorene-3-carbaldehyde oxime has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Photopolymerization Initiator: It has been explored as a photoinitiator in polymerization processes due to its ability to generate radicals upon light exposure .
  • Biological Research: Its derivatives are used in studies related to cancer and inflammation due to their biological activity.

Interaction studies involving 9H-fluorene-3-carbaldehyde oxime have focused on its binding affinity with various biological targets. For instance, the compound has been investigated for its ability to inhibit specific kinases that play crucial roles in cancer signaling pathways. These studies often utilize techniques like molecular docking and kinetic assays to elucidate binding interactions and affinities with target proteins .

Several compounds share structural similarities with 9H-fluorene-3-carbaldehyde oxime, particularly those containing the fluorene structure or oxime functionality. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
9H-Fluorene-2-carbaldehyde oximeOxime at position 2Different position of the oxime group
9H-FluorenoneKetone instead of an aldehydeLacks the oxime functionality
9-Methylfluorene-3-carbaldehydeMethyl substitution on fluoreneVariation in substituent affecting reactivity
Benzaldehyde oximeAromatic aldehydeSimpler structure but shares reactivity traits

These compounds highlight the unique characteristics of 9H-fluorene-3-carbaldehyde oxime, particularly its specific reactivity profile due to the fluorene backbone and the positioning of the oxime group.

XLogP3

3.5

Dates

Last modified: 08-19-2023

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